molecular formula C17H11BrO4 B13852051 6-Bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid

6-Bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid

Cat. No.: B13852051
M. Wt: 359.2 g/mol
InChI Key: GOHLPGRRAZFSFJ-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid is a complex organic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid typically involves the ring closure of 5′-bromo-3′-carboxy-2′-hydroxychalcone . The reaction conditions often include the use of dimethylformamide as a solvent and specific catalysts to facilitate the ring closure process .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

6-Bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

6-bromo-3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4/c1-9-14(19)12-7-11(18)8-13(17(20)21)16(12)22-15(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHLPGRRAZFSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2C(=O)O)Br)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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